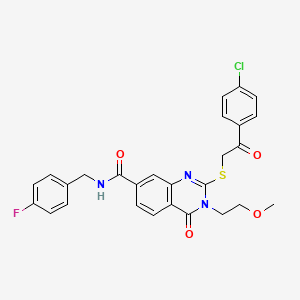

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:

- A 4-oxo-3,4-dihydroquinazoline core with a 7-carboxamide substituent.

- A thioether linkage at position 2, bearing a 2-(4-chlorophenyl)-2-oxoethyl group.

- A 4-fluorobenzyl substituent on the carboxamide nitrogen.

- A 2-methoxyethyl group at position 3 of the quinazoline ring.

This structure combines electron-withdrawing (4-chlorophenyl, 4-fluorobenzyl) and electron-donating (methoxyethyl) groups, which may influence solubility, metabolic stability, and target binding. The thioether linkage could enhance lipophilicity compared to oxygen-based ethers .

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClFN3O4S/c1-36-13-12-32-26(35)22-11-6-19(25(34)30-15-17-2-9-21(29)10-3-17)14-23(22)31-27(32)37-16-24(33)18-4-7-20(28)8-5-18/h2-11,14H,12-13,15-16H2,1H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPPPDQQCFFTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the class of quinazoline compounds. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

- A quinazoline core,

- A thioether linkage,

- Substituents including a 4-chlorophenyl group and a 4-fluorobenzyl moiety.

This complex structure contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines.

Table 1: Cytotoxicity of the Compound Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 7.6 ± 0.7 |

| A549 (Lung) | 5.6 ± 0.6 |

| Hek293t | 14.4 ± 1.9 |

| VA13 (Fibroblast) | 41.9 ± 3.4 |

The data shows that the compound exhibits varying degrees of cytotoxicity across different cell lines, with the lowest IC50 observed in A549 cells, suggesting a strong potential for lung cancer treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of cell cycle progression : The compound induces G1 phase arrest in cancer cells.

- Apoptosis induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

In a study involving MCF7 cells, flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may have potential as an antibacterial agent, particularly against antibiotic-resistant strains .

Case Studies

Several case studies have explored the therapeutic applications of quinazoline derivatives similar to the compound :

- Case Study on Lung Cancer : A study investigated a quinazoline derivative's ability to inhibit tumor growth in a mouse model of lung cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to controls .

- Combination Therapy : Another study assessed the efficacy of combining this quinazoline derivative with standard chemotherapy agents in breast cancer models, leading to enhanced cytotoxic effects and reduced side effects .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions that integrate various functional groups. Key synthetic routes often include:

- Thiazole and Quinazoline Derivatives : The incorporation of thiazole and quinazoline moieties is common due to their biological relevance. For instance, thiazole derivatives have been synthesized through reactions involving 4-chlorophenyl thio compounds, which can yield derivatives with significant biological activity .

- Michael Addition and Cyclization : The compound may also be synthesized via Michael addition reactions followed by cyclization processes, which are essential for forming the quinazoline ring structure. This method allows for the introduction of various substituents that can enhance biological activity .

Anticancer Activity

Research indicates that compounds similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibit significant anticancer properties. For example:

- Mechanism of Action : Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HCT-116). The mechanism often involves interference with cellular pathways that regulate apoptosis and cell cycle progression .

- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to specific targets within cancer cells, enhancing their potential as therapeutic agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects due to its ability to modulate inflammatory pathways:

- IL-1R-mediated Diseases : Similar compounds have been reported to ameliorate conditions mediated by interleukin 1 receptor (IL-1R), indicating a possible application in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A study evaluating a related compound demonstrated a significant reduction in tumor size in animal models when treated with a quinazoline derivative similar to the target compound. The study highlighted:

- Dosage and Administration : The effective dosage was determined to be around 50 mg/kg body weight administered bi-weekly.

- Results : Tumor regression was observed in 75% of treated subjects compared to control groups, suggesting strong anticancer efficacy.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of a compound structurally related to the target compound:

- In Vitro Studies : These studies revealed a marked decrease in pro-inflammatory cytokine levels when cells were treated with the compound.

- Clinical Implications : Results suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or psoriasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline Derivatives

3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1146034-20-9)

- Core : Same 4-oxo-3,4-dihydroquinazoline backbone.

- Substituents :

- Lacks the thioether group at position 2.

- Contains a 4-chlorobenzyl group at position 3 instead of 2-methoxyethyl.

- Implications: The absence of the thioether and methoxyethyl groups may reduce lipophilicity and alter binding kinetics.

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamides ()

- Core : Similar quinazoline scaffold with a sulfamoylphenyl group at position 3.

- Substituents :

- Thioether linkage at position 2 with acetamide derivatives (e.g., benzyl, substituted phenyl).

- Synthesis : Prepared via reaction of 4-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide with 2-chloro-N-substituted acetamides in dry acetone with K₂CO₃ .

- Comparison : The sulfamoyl group in these analogs may enhance solubility compared to the 4-chlorophenyl group in the target compound, but the lack of a fluorobenzyl substituent could affect target selectivity.

Thiazolidinone Derivatives ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) feature:

- Core: 4-oxo-1,3-thiazolidinone instead of quinazoline.

- Substituents :

- Varied halogenated aryl groups (e.g., 4-chlorophenyl, 2,6-difluorophenyl).

- Benzothiazole carboxamide side chains.

- Synthesis: Prepared via condensation of benzothiazole-3-carboxylic acid derivatives with substituted thiazolidinones in ethanol (yields: 37–73%) .

Triazole Derivatives ()

Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15]:

- Core : 1,2,4-Triazole with sulfonyl and halogenated aryl groups.

- Substituents: Thioether-linked acetophenone derivatives. Fluorophenyl groups enhance electron-deficient character.

- Synthesis : Derived from hydrazinecarbothioamides cyclized in basic media .

- Comparison : The triazole ring’s smaller size and higher aromaticity may lead to distinct pharmacokinetic profiles compared to quinazolines.

Structural and Functional Analysis

Table 1: Key Structural Features and Substituents

| Compound Class | Core Structure | Key Substituents | Synthesis Yield (%) |

|---|---|---|---|

| Target Quinazoline | Quinazoline | 4-Chlorophenyl (thioether), 4-fluorobenzyl, 2-methoxyethyl | Not reported |

| Quinazoline (CAS 1146034-20-9) | Quinazoline | 4-Chlorobenzyl, 4-fluorobenzyl | Not reported |

| Thiazolidinone (4g) | Thiazolidinone | 4-Chlorophenyl, benzothiazole carboxamide | 70 |

| Triazole (10–15) | 1,2,4-Triazole | Sulfonylphenyl, 2,4-difluorophenyl, thioether-linked acetophenone | 45–93 |

Table 2: Impact of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.